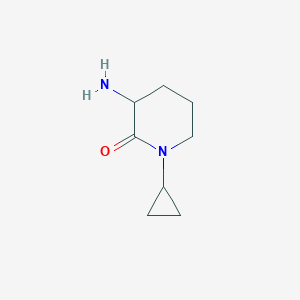

3-Amino-1-cyclopropylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-cyclopropylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h6-7H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUGBLNFQSQSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1 Cyclopropylpiperidin 2 One and Its Derivatives

Direct Synthesis Approaches to the Core 3-Amino-1-cyclopropylpiperidin-2-one Structure

Direct synthesis strategies aim to construct the this compound core from acyclic precursors. These methods are often designed to be efficient and stereoselective, establishing the key structural features of the target molecule in a controlled manner.

Intramolecular Cyclization Strategies for Piperidinone Ring Formation

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of heterocyclic compounds, including piperidinones. This approach involves the formation of a new bond within a single molecule to create the cyclic structure. Various methods have been developed to facilitate this ring-closing reaction.

Radical-mediated cyclizations offer a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of piperidinone synthesis, this can involve the generation of a radical species that subsequently attacks an acceptor within the same molecule to form the six-membered ring. For instance, a radical cascade reaction can be initiated to assemble fused piperidinones. This process might involve the addition of a radical to an enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then lactamizes to afford the piperidinone structure. rsc.org The use of chiral auxiliaries or catalysts can allow for high levels of stereocontrol during these transformations. rsc.orgnih.gov

Another approach involves the intramolecular radical C–H amination/cyclization. nih.govnih.gov This can be achieved through various methods, including electrolysis or the use of copper catalysts to generate a nitrogen-centered radical. nih.govnih.gov This radical can then undergo a 1,5- or 1,6-hydrogen atom transfer (HAT) to generate a carbon-centered radical, which subsequently cyclizes to form the piperidine (B6355638) or piperidinone ring. nih.gov

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Reference |

| Chiral allylsilane with oxime moiety | α-iodoester, Et3B | Radical-ionic cascade | Fused piperidinone | rsc.orgnih.gov |

| Linear amino-aldehyde | Cobalt(II) catalyst | Radical intramolecular cyclization | Piperidine | nih.gov |

| N-fluoroamine | Copper(I) or Copper(II) catalyst | Radical C-H amination/cyclization | Piperidine | nih.govnih.gov |

This table presents examples of radical-mediated cyclizations for the synthesis of piperidine and piperidinone derivatives.

Hydride transfer/cyclization cascades represent an efficient strategy for constructing cyclic systems. nih.gov In a relevant context, intramolecular hydride transfer can be initiated in pyridinium (B92312) silanes using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to produce dihydropyridones with good diastereoselectivity. researchgate.net While not a direct synthesis of this compound, this methodology demonstrates the principle of using a hydride shift to facilitate ring formation, which could be adapted to suitable acyclic precursors. The key is the generation of an iminium ion that acts as a hydride acceptor, triggering the cyclization process. nih.gov

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Reference |

| Pyridinium silane | Tetrabutylammonium fluoride (TBAF) | Intramolecular hydride transfer | Dihydropyridone | researchgate.net |

| ortho-amino benzaldehyde (B42025) and active methylene (B1212753) compound | Acid catalyst | rsc.orgmdpi.com-Hydride shift/cyclization | Spiro-tetrahydroquinoline | nih.gov |

This table illustrates examples of hydride transfer/cyclization cascades for the synthesis of related heterocyclic structures.

Intramolecular C-H amination has emerged as a powerful tool for the direct formation of N-heterocycles by creating a carbon-nitrogen bond from an existing C-H bond. nih.gov This atom-economical approach can be catalyzed by various transition metals, such as palladium, copper, and rhodium. For the synthesis of piperidinones, a suitable acyclic precursor containing an amine or a protected amine and a properly positioned C-H bond can be cyclized. For example, palladium-catalyzed C-H amination of a picolinamide-protected amine can lead to the formation of azetidines, and this principle can be extended to form larger rings like piperidines. researchgate.net Copper-catalyzed intramolecular C-H amination/cyclization of N-fluoroamines has also been shown to be an effective method for synthesizing piperidines. nih.govnih.gov

| Precursor Type | Catalyst | Key Transformation | Product Class | Reference |

| Picolinamide-protected amine | Palladium catalyst | C(sp3)-H amination | Azetidine/Piperidine | researchgate.net |

| N-fluoroamine | Copper(I) or Copper(II) | Radical C-H amination | Piperidine | nih.govnih.gov |

This table provides examples of intramolecular C-H amination reactions for the synthesis of N-heterocycles.

Reductive Amination Protocols in Piperidinone Synthesis

Reductive amination is a cornerstone of amine synthesis and can be adapted for the intramolecular formation of piperidinones. This process typically involves the reaction of an amine with a carbonyl group to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a piperidinone ring, a dicarbonyl compound can undergo a double reductive amination with a primary amine, such as cyclopropylamine (B47189). Alternatively, an amino-aldehyde or amino-ketone can undergo intramolecular reductive amination. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), each offering different levels of reactivity and selectivity. Catalytic hydrogenation can also be used to effect the reduction.

| Starting Materials | Amine Source | Reducing Agent | Product | Reference |

| Dicarbonyl compound | Ammonia (B1221849) or primary amine | H2, Pd/C or NaBH3CN | Polyhydroxypiperidine | |

| Aldehyde/Ketone and Amine | Primary or secondary amine | NaBH3CN or NaBH(OAc)3 | Substituted amine |

This table showcases examples of reductive amination for the synthesis of piperidines and related amines.

Catalytic Hydrogenation Methods for Piperidinone Ring Construction

Catalytic hydrogenation is a widely used and powerful method for the reduction of various functional groups and for the construction of saturated heterocyclic rings from their unsaturated precursors. The hydrogenation of substituted pyridines or pyridinones is a common strategy to obtain piperidines and piperidinones. For the synthesis of this compound, a potential precursor would be 3-amino-1-cyclopropylpyridin-2-one. The hydrogenation of this precursor over a suitable catalyst, such as platinum oxide (PtO2) or rhodium on carbon, would yield the desired saturated piperidinone. The reaction conditions, including solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and stereoselectivity.

| Unsaturated Precursor | Catalyst | Hydrogen Source | Product | Reference |

| Substituted Pyridine (B92270) | PtO2 | H2 gas | Substituted Piperidine | |

| Substituted Pyridine | Rh2O3 | H2 gas | Substituted Piperidine | |

| N-benzylpyridinium salt | [RhCp*Cl2]2/KI | Formic acid/triethylamine | Piperidine derivative |

This table presents examples of catalytic hydrogenation for the synthesis of piperidine derivatives from pyridine precursors.

Multicomponent Reactions for the Assembly of Piperidinone Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, which incorporates most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity. nih.gov For the assembly of piperidinone scaffolds, MCRs can provide a powerful tool for constructing the core ring structure with inherent substituent diversity. nih.govuclouvain.beuclouvain.be

A general strategy for synthesizing complex piperidine scaffolds involves the reaction of an amine, a carbonyl compound, and a third component that facilitates cyclization. nih.gov For instance, copper-catalyzed MCRs have been employed to synthesize diverse spiro-heterocyclic compounds, demonstrating the utility of metal catalysis in achieving high diastereoselectivity and good yields in one-pot procedures. beilstein-journals.org While a direct MCR for this compound is not explicitly detailed, the principles of MCRs can be applied. A hypothetical approach could involve the reaction of cyclopropylamine, a suitable four-carbon dicarbonyl equivalent, and an ammonia source in a convergent manner to assemble the substituted piperidinone ring.

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis This table illustrates the principles of MCRs applicable to scaffold construction.

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Ref |

| 2-Methylindole | Aromatic Aldehyde | 3-Phenacylideneoxindole | CuSO₄ | Spiro[carbazole-3,3'-indoline] | beilstein-journals.org |

| 2-Methylindole | Aromatic Aldehyde | Isatylidene Malononitrile | CuSO₄ | Spiro[carbazole-2,3'-indoline] | beilstein-journals.org |

| Carbonyls | Amines | Isocyanoacetates | Various | Imidazolone Scaffolds | nih.gov |

Stereoselective Synthesis of this compound and its Enantiomers

Achieving enantiomeric purity is critical for pharmaceutical applications. The stereoselective synthesis of this compound can be approached through several advanced methods, including biocatalysis and asymmetric catalysis.

Biocatalytic Approaches Utilizing ω-Transaminases

Biocatalysis, particularly using enzymes like ω-transaminases (ω-TAs), offers a green and highly selective method for producing chiral amines. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738), to a prochiral ketone substrate. beilstein-journals.orgnih.gov This reaction can produce chiral amines with very high enantiomeric excess.

For the synthesis of enantiomerically pure this compound, a biocatalytic retrosynthesis would start from the prochiral ketone, 1-cyclopropylpiperidine-2,3-dione. An (R)- or (S)-selective ω-transaminase could then be used to asymmetrically aminate the C3-keto group to yield the desired (R)- or (S)-3-aminopiperidinone enantiomer. The process relies on pyridoxal-5'-phosphate (PLP) as a cofactor. beilstein-journals.org The use of isopropylamine as an amine donor is advantageous because the byproduct, acetone, is volatile and can be easily removed to drive the reaction equilibrium toward the product. nih.gov Engineered ω-transaminase polypeptides have been developed to improve substrate scope, activity, and stability for industrial applications. google.com

Table 2: Biocatalytic Asymmetric Amination using ω-Transaminases

| Substrate | ω-Transaminase Source/Type | Amine Donor | Product | Key Outcome | Ref |

| 1-Boc-3-piperidone | Immobilized ω-TAs (commercial) | Isopropylamine | (R)- and (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess | beilstein-journals.org |

| Nitrogen-protected 3-piperidone | Transaminase | Amino Donor | (R)-3-aminopiperidine (after deprotection) | Provides a new method for industrial scale-up | google.com |

| α-Keto acids | ω-Transaminase | Isopropylamine | Unnatural amino acids | Efficient amino group transfer | nih.gov |

Chiral Catalyst-Mediated Asymmetric Syntheses

Asymmetric catalysis using chiral metal complexes or organocatalysts is a cornerstone of modern organic synthesis. For the synthesis of chiral piperidines, rhodium and copper-based catalysts have proven particularly effective. snnu.edu.cnnih.gov A potential strategy for this compound could involve the asymmetric reduction of an enamine precursor or the conjugate addition of an amine equivalent to an α,β-unsaturated lactam, with the stereochemistry being controlled by a chiral ligand.

For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors and boronic acids. snnu.edu.cn Similarly, a copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes provides a route to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov Adapting such a method would involve designing a suitable acyclic precursor that, upon cyclization mediated by a chiral copper catalyst, forms the 1-cyclopropyl-3-aminopiperidinone ring with high stereocontrol.

Diastereoselective Control in Piperidinone Ring Formation

When a chiral center already exists in the molecule, the formation of a second chiral center must be controlled diastereoselectively. This is often accomplished using a chiral auxiliary—a removable chiral group that directs the stereochemical outcome of a subsequent reaction.

In the context of synthesizing a specific diastereomer of a substituted piperidinone, one could attach a chiral auxiliary to the piperidinone nitrogen. For instance, (R)-1-phenylethylamine can serve as a chiral auxiliary. Alkylation or amination at the C3 position of the resulting lactam would then proceed with a facial bias imposed by the bulky chiral group, leading to one diastereomer in preference to the other. A study on the synthesis of N-protected 3-methylpiperidin-2-one (B1294715) demonstrated that using a chiral auxiliary derived from D-phenylglycinol allowed for the alkylation of the piperidinone ring to proceed with high diastereoselectivity, yielding a single isomer in some cases. researchgate.net This principle could be directly applied to the introduction of an amino group precursor at the C3 position of a 1-cyclopropylpiperidin-2-one scaffold bearing a chiral N-substituent.

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core scaffold of this compound is synthesized, the 3-amino group serves as a versatile handle for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship studies.

Amination and Acylation Reactions at the Amine Functionality

The primary amine at the C3 position is nucleophilic and can readily undergo a variety of standard transformations.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or activated esters in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the acylating agent. This allows for the introduction of diverse substituents to probe interactions with biological targets.

Amination: Reductive amination provides a powerful method for converting the primary amine into secondary or tertiary amines. The reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This process is highly efficient for forming C-N bonds. nih.gov A one-pot deprotection/reductive amination protocol has been developed for N-Boc-3-amino-4-halopyridines, which could be adapted for the 3-aminopiperidinone scaffold. nih.gov Direct α-amination of carbonyl compounds has also been explored, showcasing methods to install a primary amine that can then be used in subsequent peptide couplings or cyclizations. nih.gov

Table 3: Representative Functionalization Reactions of Amines

| Starting Material Type | Reagent 1 | Reagent 2 | Product Type | Reaction Type | Ref |

| N-Boc-3-amino-4-halopyridine | Aldehyde/Ketone | NaBH(OAc)₃ / Acid | N-Substituted-3-amino-4-halopyridine | Reductive Amination | nih.gov |

| Amide | Tf₂O / 2-iodopyridine | tert-Butanesulfinamide | α-Amino Amide | α-Amination | nih.gov |

| Phenylalanine methyl ester | N-Boc-N-methyl leucine | Coupling Agent (e.g., T3P) | Dipeptide | Acylation (Amide Bond Formation) | nih.gov |

Modifications and Substitutions of the Cyclopropyl (B3062369) Moiety

The N-cyclopropyl group is a key feature of the target molecule, influencing its conformational rigidity and metabolic stability. researchgate.net Modifications to this moiety are typically introduced prior to the formation of the piperidinone ring, as direct functionalization of the cyclopropyl group in the final compound can be challenging.

One common strategy involves the synthesis of various substituted cyclopropylamines, which then serve as precursors for the piperidinone ring construction. The synthesis of these substituted cyclopropylamines can be achieved through several methods, including the Kulinkovich reaction to form cyclopropanols, which can be subsequently converted to the corresponding amines. wikipedia.org Another approach involves the use of diazo compounds in metal-catalyzed cyclopropanation reactions with appropriate alkenes. wikipedia.orgmasterorganicchemistry.com

Furthermore, the properties of the cyclopropyl ring can be fine-tuned by introducing substituents. For instance, the replacement of an N-ethyl group with an N-cyclopropyl group has been shown to increase metabolic stability by making the compound less susceptible to CYP450-mediated oxidation. researchgate.net The electronic properties of the molecule can also be modulated by introducing electron-withdrawing or electron-donating groups on the cyclopropyl ring, which can be accomplished during the synthesis of the cyclopropylamine precursor. acs.org

| Precursor | Reaction | Substituted Cyclopropylamine | Key Features |

|---|---|---|---|

| Alkene + Diazo Compound | Metal-Catalyzed Cyclopropanation | Substituted Cyclopropylamine | Allows for a wide range of substituents on the cyclopropane (B1198618) ring. wikipedia.org |

| Ester + Grignard Reagent | Kulinkovich Reaction followed by amination | Hydroxy-substituted Cyclopropylamine | Provides access to functionalized cyclopropylamines. wikipedia.org |

Regioselective Functionalization of the Piperidinone Ring System

The regioselective functionalization of the piperidinone ring is crucial for introducing further diversity into the molecular structure. The presence of the carbonyl group and the amino substituent at C3 influences the reactivity of the ring, directing further modifications to specific positions.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. For piperidine derivatives, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been successfully employed to introduce substituents at the C2, C3, and C4 positions. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For instance, the use of specific dirhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.gov While direct C3 functionalization can be challenging due to the electronic effects of the nitrogen atom, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring opening, can provide access to 3-substituted piperidines. nih.gov

Alkylation and Arylation:

The piperidinone ring can undergo regioselective alkylation and arylation. For example, the C2 position of piperidine can be selectively alkylated or arylated through the organolithiation of the corresponding cyclic imine. nih.gov Furthermore, the C-alkylation of 1,2-dihydropyridines with alkyl triflates and Michael acceptors has been developed to introduce quaternary carbon centers with high regio- and diastereoselectivity.

Functionalization via Enolates:

The carbonyl group at C2 allows for the formation of an enolate, which can then react with various electrophiles. This strategy is commonly used for the introduction of substituents at the C3 position. However, in the case of this compound, the existing amino group at C3 would need to be appropriately protected to avoid side reactions.

| Position | Reaction Type | Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C2 | C-H Functionalization | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 | Introduction of arylacetate groups | nih.gov |

| C2 | Alkylation/Arylation | Organolithium reagents | Formation of 2-substituted piperidines | nih.gov |

| C4 | C-H Functionalization | Rh2(S-2-Cl-5-BrTPCP)4 | Introduction of arylacetate groups | nih.gov |

| C3 (Indirect) | Cyclopropanation/Ring Opening | Diazoacetate, Rhodium catalyst, then reduction | Formation of 3-substituted piperidines | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 Cyclopropylpiperidin 2 One

Reaction Mechanisms in Synthetic Transformations Involving 3-Amino-1-cyclopropylpiperidin-2-one

The primary synthetic utility of this compound lies in the nucleophilicity of its secondary amino group, which readily participates in coupling reactions. The Buchwald-Hartwig amination stands out as a key transformation for this molecule, enabling the formation of a carbon-nitrogen bond with aryl or heteroaryl halides.

The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the reaction pathway of this compound. wikipedia.org The catalytic cycle is believed to commence with the oxidative addition of an aryl halide to a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amino group of this compound coordinates to this palladium(II) complex. Deprotonation by a base then generates a palladium(II) amido complex. The final step is a reductive elimination from this amido complex, which yields the N-arylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

While specific transient intermediates for reactions involving this compound have not been isolated and characterized in dedicated studies, the intermediates are inferred from the well-established general mechanism of the Buchwald-Hartwig reaction. These proposed intermediates include:

Palladium(0)-Ligand Complex: The active catalytic species.

Aryl-Palladium(II)-Halide Complex: Formed after oxidative addition.

Aryl-Palladium(II)-Amine Complex: Formed upon coordination of the amino group.

Aryl-Palladium(II)-Amido Complex: Formed after deprotonation of the coordinated amine.

The specific nature of the ligand on the palladium catalyst is crucial in stabilizing these intermediates and facilitating the elementary steps of the catalytic cycle. For sterically hindered amines, such as those with a secondary cyclic structure, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the reaction. organic-chemistry.org

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively documented in publicly available literature. However, general principles from studies on analogous Buchwald-Hartwig reactions can be applied. The rate-determining step of the Buchwald-Hartwig amination can vary depending on the specific substrates, catalyst, ligand, and reaction conditions. nih.govacs.org For electron-rich aryl halides, reductive elimination can be the slowest step, whereas for electron-poor aryl halides, oxidative addition is often rate-limiting. acs.org

In many palladium-catalyzed aminations of aryl bromides with cyclic secondary amines, the reaction is found to be first order in the palladium catalyst and the aryl bromide, and zero order in the amine. acs.org This suggests that the oxidative addition of the aryl bromide to the palladium(0) complex is the turnover-limiting step. However, complex kinetic profiles can arise due to catalyst activation or deactivation pathways, and in some cases, the reductive elimination step can become rate-determining, especially with sterically demanding amines or when strong palladium-ligand bonds are present. chemrxiv.orgacs.org

The choice of catalyst, ligand, base, and solvent is critical for the successful amination of this compound.

Catalyst and Ligand: Palladium catalysts are standard for this transformation. The ligand's role is paramount in influencing the catalyst's activity and stability. For coupling a secondary cyclic amine like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium(0) state, promote oxidative addition, and facilitate the final reductive elimination step. wikipedia.org Examples of such ligands used in similar systems include biaryl phosphines like RuPhos, XPhos, and DavePhos, as well as N-heterocyclic carbenes (NHCs). organic-chemistry.orgrsc.orgnih.gov The use of bidentate phosphine ligands like BINAP and DPPF has also been shown to be effective for the amination of primary and secondary amines. wikipedia.org

Solvent: The choice of solvent can impact the solubility of the reactants and the catalyst, as well as influence the rates of the individual steps in the catalytic cycle. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed for Buchwald-Hartwig reactions. nih.gov

Base: A base is required to deprotonate the amine after its coordination to the palladium center, forming the crucial amido intermediate. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and ligands. nih.govacs.org

The interplay of these factors is summarized in the following table based on general observations for similar reactions:

| Reaction Component | Influence on Selectivity and Efficiency |

| Palladium Catalyst | Essential for the C-N bond formation. |

| Ligand | Bulky, electron-rich ligands enhance reaction rates and yields for hindered amines. organic-chemistry.org |

| Solvent | Aprotic solvents like toluene, dioxane, and THF are generally effective. nih.gov |

| Base | Strong, non-nucleophilic bases like NaOtBu are required for deprotonation. nih.gov |

Reactivity Profile of the Amino Group in this compound

The secondary amino group is the most reactive site in this compound for many synthetic transformations. Its nucleophilicity is influenced by the electronic and steric environment of the piperidinone ring.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophile. However, its basicity is lower than that of a simple acyclic secondary amine due to the presence of the adjacent electron-withdrawing carbonyl group of the lactam. libretexts.org This reduced basicity does not, however, preclude its participation in nucleophilic substitution and coupling reactions.

The primary reactions involving the amino group are:

N-Arylation and N-Heteroarylation: As discussed, the Buchwald-Hartwig reaction is a key example. wikipedia.org

Acylation: The amino group can react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides.

Reductive Amination: It can potentially react with aldehydes and ketones in the presence of a reducing agent to form tertiary amines, although this reactivity is less commonly exploited in the synthesis of its known derivatives.

The steric hindrance around the amino group, being part of a six-membered ring, is moderate and generally does not prevent its reaction with various electrophiles, especially in the presence of appropriate catalysts.

Chemical Transformations of the Piperidinone Lactam Ring

The lactam ring in this compound is a cyclic amide and exhibits the characteristic reactivity of this functional group. Amides are generally stable and less reactive than other carboxylic acid derivatives like esters or acid chlorides. youtube.com

Hydrolysis: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, 5-amino-3-(cyclopropylamino)pentanoic acid. This reaction typically requires harsh conditions, such as heating with strong acid or base. youtube.comlibretexts.org

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation would convert the this compound into 3-amino-1-cyclopropylpiperidine.

Ring-Opening Reactions: Besides hydrolysis, other ring-opening reactions can be envisaged, although they are not prominently featured in the literature for this specific compound. For instance, reaction with strong nucleophiles could potentially lead to ring opening, but this is generally a difficult transformation for lactams.

The stability of the lactam ring is a key feature, allowing the amino group to be functionalized selectively without disturbing the core piperidinone structure under many reaction conditions.

The Role of the Cyclopropyl (B3062369) Moiety in Directing Chemical Reactivity

The N-cyclopropyl group is a distinctive feature of this molecule and exerts a significant influence on its chemical and physical properties.

Steric Effects: The cyclopropyl group introduces a degree of steric bulk at the N1 position of the piperidinone ring. This can influence the conformational preferences of the six-membered ring and may play a role in directing the stereochemical outcome of reactions at the C3 position.

Computational and Theoretical Studies on 3 Amino 1 Cyclopropylpiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its three-dimensional geometry, electron distribution, and orbital energies. For 3-Amino-1-cyclopropylpiperidin-2-one, methods like Density Functional Theory (DFT) are employed to achieve a balance between accuracy and computational cost.

Detailed calculations, analogous to those performed on similar N-cyclopropyl amide systems, reveal key structural features. acs.orgnih.gov The geometry of the piperidinone ring is typically optimized to a stable chair or twist-chair conformation. The N-cyclopropyl group introduces specific electronic effects stemming from the bent bonds of the three-membered ring, which have a higher p-character than typical alkanes. This influences the adjacent amide bond's properties.

The distribution of electron density and the molecular electrostatic potential (MEP) are crucial for understanding intermolecular interactions. The MEP map for this compound would highlight electronegative regions around the carbonyl oxygen and the nitrogen of the amino group, indicating their roles as hydrogen bond acceptors. Conversely, the hydrogens of the amino group and the N-H of the lactam (if protonated) would appear as electropositive regions, acting as hydrogen bond donors.

Table 1: Calculated Electronic Properties of a Model N-Cyclopropyl Amide System This table presents representative data from ab initio calculations on N-cyclopropylacetamide, a model for the N-cyclopropyl lactam moiety in the title compound, to illustrate typical computational outputs.

| Property | Calculated Value | Method | Significance |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP | Indicates the overall polarity of the molecule, influencing solubility and non-bonding interactions. |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP | Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | ~ +1.0 eV | DFT/B3LYP | Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ~ 7.5 eV | DFT/B3LYP | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Data is illustrative and based on findings for analogous structures.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how the molecule might bind to a protein target and the stability of the resulting complex. A novel series of 3-aminopiperidin-2-one (B154931) derivatives have been identified as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, highlighting the therapeutic potential of this scaffold. nih.gov

Molecular docking studies would be performed by placing the 3D structure of this compound into the binding site of a target protein. The software calculates the most favorable binding poses and estimates the binding affinity. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group and carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site. mdpi.com

Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation of this compound bound to a receptor would reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of water molecules in mediating the binding. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Results for a Piperidine (B6355638) Derivative in a Protein Binding Site

| Parameter | Observation | Implication |

| Docking Score | -8.5 kcal/mol | Predicts a strong binding affinity to the target receptor. |

| Key H-Bonding Residues | Asp121, Gln125, Ser150 | The amino and carbonyl groups of the ligand form stable hydrogen bonds, anchoring it in the active site. |

| Key Hydrophobic Interactions | Leu80, Val84, Ile152 | The cyclopropyl (B3062369) and piperidine ring structures fit into a hydrophobic pocket, contributing to binding affinity. |

| Ligand RMSD (100 ns MD) | Stable at ~1.5 Å | The ligand remains stably bound in its initial docked pose throughout the simulation. nih.gov |

This data is hypothetical and serves to illustrate the typical outputs of such computational studies.

Prediction of Reactivity and Selectivity via Advanced Computational Models

Computational models can predict the chemical reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a common approach, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. researchgate.net The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the 3-amino group, suggesting this is the most nucleophilic site. The LUMO is likely centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. The stability and reactivity of the piperidine ring itself have been shown to be significantly influenced by its substituents through both steric and electronic effects. researchgate.net

Advanced models can also be used to predict the outcome of specific reactions. For example, by calculating the activation energies for different reaction pathways, chemists can predict which product is most likely to form. This is crucial for planning synthetic routes or understanding potential metabolic pathways of the molecule. In piperidine synthesis, achieving desired stereo- and regioselectivity is a major challenge, and computational modeling can help in selecting appropriate reaction conditions. nih.gov

Applications in Advanced Organic Synthesis and Chemical Scaffold Design5.1. Utilization of 3-Amino-1-cyclopropylpiperidin-2-one as a Building Block in Complex Molecule Synthesis 5.2. Design and Synthesis of Novel Chemical Entities Incorporating the this compound Core 5.3. Combinatorial Approaches to Library Generation of Piperidinone-Based Compounds 5.4. Strategic Applications in Medicinal Chemistry Research (non-clinical focus) 5.4.1. Exploration of Biological Target Interactions and Mechanisms (in vitro) 5.4.2. Structure-Activity Relationship (SAR) Studies for Target Engagement 5.4.3. Development of Chemical Probes for Biological System Interrogation

A table of mentioned compounds cannot be generated as no article content has been produced.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in 3-Amino-1-cyclopropylpiperidin-2-one. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the piperidinone ring, and the amine group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons, helping to piece together the connectivity of the molecule.

¹³C NMR: This analysis would detect all unique carbon atoms, including the carbonyl carbon of the lactam, the carbons of the piperidinone ring, and the distinct carbons of the N-cyclopropyl substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to display characteristic absorption bands confirming key structural features.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, thereby determining its molecular weight. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula by measuring the mass with very high precision. Fragmentation patterns observed in the mass spectrum can also offer further structural confirmation.

Interactive Table: Spectroscopic Analysis Techniques Explore the expected applications of key spectroscopic methods for the structural elucidation of this compound.

| Technique | Information Provided | Expected Key Features for this compound |

| ¹H NMR | Electronic environment and connectivity of protons. | Signals for cyclopropyl, piperidinone ring, and amine protons. |

| ¹³C NMR | Number and type of unique carbon atoms. | Resonances for carbonyl, aliphatic ring, and cyclopropyl carbons. |

| IR Spec. | Presence of specific functional groups. | N-H stretch (amine), C=O stretch (amide/lactam), C-N stretch. |

| MS | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the compound's mass. |

| HRMS | Exact elemental composition. | Highly accurate mass to confirm the molecular formula C₈H₁₄N₂O. |

Chromatographic Methods for Separation, Purity, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for assessing the purity of a compound and quantifying its amount in a sample.

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds. The viability of GC for this compound would depend on its volatility and thermal stability. Derivatization might be required to increase its volatility and improve its chromatographic properties. A validated GC method can be highly effective for purity assessment, particularly for detecting volatile impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining their purity. A suitable solvent system (mobile phase) would be developed to achieve a clear separation of the compound from any starting materials, byproducts, or impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized using a variety of methods, such as UV light if the compound is UV-active, or by staining with a chemical reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot.

Chiral Chromatography for Enantiomeric Excess Determination

The carbon at the 3-position of the piperidinone ring is a stereocenter, meaning this compound can exist as a pair of enantiomers ((R) and (S) forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. This is typically achieved using a chiral stationary phase (CSP). Various types of CSPs, such as those based on polysaccharides, proteins, or crown ethers, are used for separating amino compounds. nih.gov The method involves developing a mobile phase that allows for differential interaction between the two enantiomers and the chiral stationary phase, resulting in different retention times and thus separation. For amino compounds lacking a chromophore, pre-column derivatization with a suitable chiral or achiral tagging agent is a common strategy to facilitate detection and separation. chemrxiv.org

Interactive Table: Chromatographic Methodologies Review the primary applications of different chromatographic techniques for the analysis of this compound.

| Method | Primary Application | Key Considerations |

| HPLC | Purity determination and quantification. | Requires UV-absorbing derivative or specialized detector (e.g., CAD). |

| GC | Purity assessment for volatile impurities. | Compound must be thermally stable and volatile, may need derivatization. |

| TLC | Reaction monitoring and basic purity check. | Simple, rapid; visualization may require a staining agent (e.g., ninhydrin). |

| Chiral HPLC | Separation of enantiomers, e.e. determination. | Requires a Chiral Stationary Phase (CSP); may need derivatization. |

Advanced Analytical Techniques in Research Contexts

In research and development, more advanced analytical techniques may be employed to gain deeper insights into the compound's properties and interactions.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful technique for identifying and quantifying trace-level impurities or metabolites of the compound in complex matrices. The first mass spectrometer selects the parent ion, which is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity and sensitivity.

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These methods are crucial for the definitive assignment of all signals in the NMR spectra of complex molecules.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-1-cyclopropylpiperidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by piperidine ring functionalization. For example, acylation reactions under anhydrous conditions using acyl chlorides or anhydrides can introduce substituents to the piperidine core . Key parameters include temperature control (e.g., −78°C for sensitive intermediates), solvent selection (e.g., dichloromethane for acylation), and reaction time optimization to minimize side products. Catalysts like triethylamine may enhance yield by neutralizing acidic byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on:

- IR spectroscopy to identify functional groups (e.g., NH stretching at ~3300 cm⁻¹, carbonyl at ~1680 cm⁻¹).

- GC-MS or LC-MS for molecular ion detection and fragmentation pattern analysis.

- ¹H/¹³C NMR to resolve stereochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What safety protocols are recommended for handling and storing this compound?

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Avoid incompatible materials like strong acids/bases .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Monitor airborne exposure with workplace control parameters (e.g., OSHA guidelines for amines) .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be improved in multi-step syntheses?

Advanced optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst design : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantioselectivity in cyclopropane formation.

- Flow chemistry : Continuous flow systems reduce side reactions and improve scalability .

Q. How should researchers address contradictions in pharmacological data for this compound analogs?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) require:

- Method validation : Standardize assay conditions (pH, temperature, buffer composition).

- Data triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess reproducibility .

Q. What experimental designs are effective for studying the biological activity of this compound?

- In vitro : Use cell-based assays (e.g., HEK293 for GPCR targeting) with dose-response curves (1 nM–100 µM range). Include positive/negative controls (e.g., known agonists/antagonists).

- In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors.

- Metabolic stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to prioritize lead compounds .

Q. How does stereochemistry at the cyclopropane or piperidine ring impact the bioactivity of this compound derivatives?

Enantiomers often exhibit divergent pharmacological profiles. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.